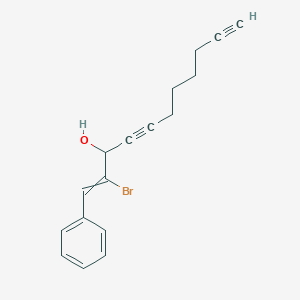
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is a chemical compound with the molecular formula C17H17BrO It is characterized by the presence of a bromine atom, a phenyl group, and a unique structure featuring both an alkene and two alkyne groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylundec-1-ene-4,10-diyn-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylundec-1-ene-4,10-diyn-3-ol.
Oxidation: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diyn-3-one.
Reduction: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diene-3-ol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the alkyne groups may participate in covalent modifications. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-phenylethene: Similar structure but lacks the alkyne groups.
2-Bromo-1-phenylhept-1-ene-4-yne: Contains only one alkyne group.
2-Bromo-1-phenylundec-1-ene-4-yne: Contains one alkyne group and a similar carbon chain length.
Uniqueness
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is unique due to its combination of a bromine atom, a phenyl group, and two alkyne groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
329315-80-2 |
|---|---|
Molekularformel |
C17H17BrO |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2-bromo-1-phenylundec-1-en-4,10-diyn-3-ol |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15/h1,7-9,11-12,14,17,19H,3-6H2 |
InChI-Schlüssel |
RHBFUACLMFWHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC#CC(C(=CC1=CC=CC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


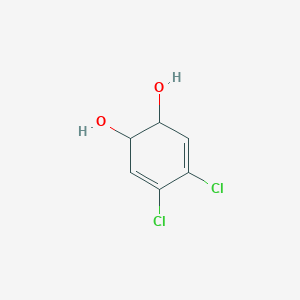
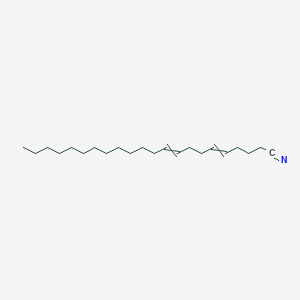

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

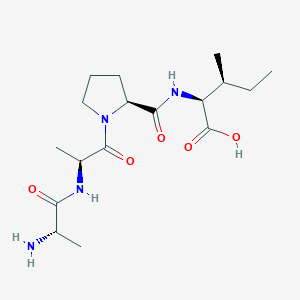
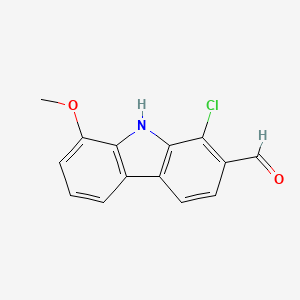
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
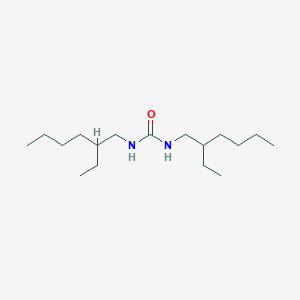
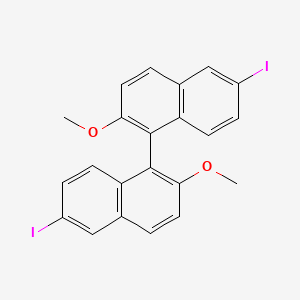
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
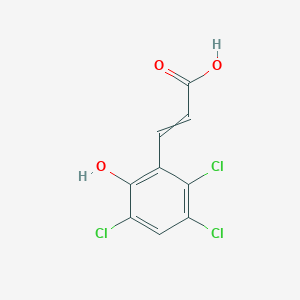
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
